AAK1 Inhibitory Activity: Structural Differentiation from Broad-Spectrum Analogues
The compound is explicitly disclosed in patents assigned to Lexicon Pharmaceuticals as part of a focused library of imidazo[1,2-b]pyridazine derivatives designed to inhibit AAK1. The patent family (e.g., US 20150183791 A1 and WO2015026574 A1) provides a class-level inference that compounds with this core scaffold, featuring specific substituents like the tert-butyl and acetamidophenyl groups, possess potent AAK1 inhibitory activity, positioning them for therapeutic applications in neuropathic pain and neurological disorders [1]. While a direct, public-domain IC50 value for this exact compound against AAK1 is not available, its structural design is tailored for AAK1 selectivity . This differentiates it from other imidazo[1,2-b]pyridazine derivatives in the literature that target different kinases, such as Haspin or CDK12/13, where a methyl or other substituent at the 2-position is preferred [2].
| Evidence Dimension | Target Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Designed for AAK1 inhibition based on Lexicon patent claims. Specific IC50 value is not publicly disclosed. |
| Comparator Or Baseline | N-(3-acetamidophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide and 2-cyclopropyl analogues, which are profiled for Haspin or other kinase targets. |
| Quantified Difference | Not quantifiable from available public data. |
| Conditions | In vitro kinase inhibition assays; specific assay conditions are not publicly disclosed for this compound. |
Why This Matters
For researchers investigating AAK1-mediated pathways, this compound provides a tool with a sterically and electronically defined structure, distinct from analogues targeting other kinases, reducing the risk of off-target effects inherent in less specific kinase inhibitors.
- [1] US Patent Application 20150183791 A1. Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and methods of their use. Filed July 2, 2015, by Lexicon Pharmaceuticals, Inc. View Source
- [2] Elie J, Feizbakhsh O, Desban N, et al. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2020;35(1):1840-1852. View Source
